molecular formula C17H21N5O5S2 B2697518 3-(((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)methyl)benzo[d]isoxazole CAS No. 2034245-33-3

3-(((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)methyl)benzo[d]isoxazole

Cat. No.: B2697518
CAS No.: 2034245-33-3
M. Wt: 439.51
InChI Key: NWSGBFKYZFAOII-UHFFFAOYSA-N
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Description

3-(((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)methyl)benzo[d]isoxazole is a complex organic compound that features a combination of pyrazole, diazepane, and isoxazole moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and diverse applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)methyl)benzo[d]isoxazole typically involves multiple steps, including cyclocondensation, sulfonylation, and cycloaddition reactions. The pyrazole nucleus can be synthesized via cyclocondensation of hydrazines with 1,3-dicarbonyl compounds . The isoxazole ring is often formed through a (3 + 2) cycloaddition reaction of an alkyne with nitrile oxide . The diazepane ring can be introduced through a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as microwave-assisted synthesis and green chemistry approaches to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)methyl)benzo[d]isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)methyl)benzo[d]isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)methyl)benzo[d]isoxazole involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may act as an inhibitor of certain kinases or proteases, disrupting signaling pathways essential for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)methyl)benzo[d]isoxazole is unique due to its combination of pyrazole, diazepane, and isoxazole moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and potential therapeutic benefits that are not observed in similar compounds.

Properties

IUPAC Name

3-[[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]sulfonylmethyl]-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O5S2/c1-20-12-14(11-18-20)29(25,26)22-8-4-7-21(9-10-22)28(23,24)13-16-15-5-2-3-6-17(15)27-19-16/h2-3,5-6,11-12H,4,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSGBFKYZFAOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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